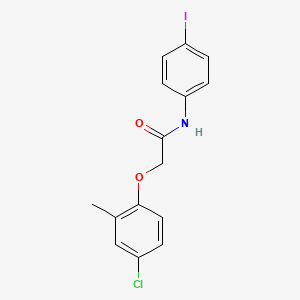![molecular formula C15H10BrF3N4 B6043898 N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6043898.png)
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features both indole and pyridine moieties The presence of a bromine atom and a trifluoromethyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 5-(trifluoromethyl)pyridin-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur, especially at the imine linkage.
Substitution: The bromine atom in the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the imine linkage.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the pyridine ring may participate in binding to enzymes or other proteins. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-3-carbaldehyde
- 5-(trifluoromethyl)pyridin-2-amine
- N-(5-bromo-1H-indol-3-yl)methylideneamine
Uniqueness
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its indole and pyridine moieties, along with the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N4/c16-11-2-3-13-12(5-11)9(6-20-13)7-22-23-14-4-1-10(8-21-14)15(17,18)19/h1-8,20H,(H,21,23)/b22-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYYRDJQBSTFSO-QPJQQBGISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=NNC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=N/NC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043819.png)
![4-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]butanenitrile](/img/structure/B6043826.png)
![1-O-benzyl 2-O-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl] pyrrolidine-1,2-dicarboxylate](/img/structure/B6043833.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6043851.png)
![2-[4-chloro-2-(oxolan-2-ylmethylsulfamoyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B6043855.png)
![2-[(3-iodobenzoyl)amino]benzamide](/img/structure/B6043868.png)
![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6043872.png)
![N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6043877.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.4]heptane-1-carboxamide](/img/structure/B6043884.png)

![2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-N-propyl-3-thiophenecarboxamide](/img/structure/B6043894.png)
![4-FLUORO-N~1~-[1-METHYL-2-(MORPHOLINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-BENZENESULFONAMIDE](/img/structure/B6043916.png)
![N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]-2-methylbenzamide](/img/structure/B6043918.png)
